REACTION_SMILES
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[C:12](=[O:13])([O-:14])[O-:15].[CH3:45][S:46]([CH3:47])=[O:48].[K+:16].[K+:17].[NH2:19][c:20]1[n:21][c:22]2[c:23]([n:24][cH:25][n:26]2[CH:29]2[C:30]([Cl:42])([Cl:43])[C:31]2([C:32](=[O:33])[O:34][CH2:35][CH3:36])[C:37](=[O:38])[O:39][CH2:40][CH3:41])[c:27]([Cl:28])[n:44]1.[NH2:1][c:2]1[n:3][c:4]2[c:5]([nH:6][cH:7][n:8]2)[c:9]([Cl:11])[n:10]1.[OH2:18]>>[Cl:11][C:30]([CH:29]=[C:31]([C:32](=[O:33])[O:34][CH2:35][CH3:36])[C:37](=[O:38])[O:39][CH2:40][CH3:41])([Cl:42])[Cl:43]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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CCOC(=O)C1(C(=O)OCC)C(n2cnc3c(Cl)nc(N)nc32)C1(Cl)Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C1(C(=O)OCC)C(n2cnc3c(Cl)nc(N)nc32)C1(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1nc(Cl)c2[nH]cnc2n1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CCOC(=O)C(=CC(Cl)(Cl)Cl)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |